molecular formula C14H15NO2 B1371916 (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride CAS No. 269398-88-1

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

Cat. No.: B1371916
CAS No.: 269398-88-1
M. Wt: 229.27 g/mol
InChI Key: VEJIDCKYNSOIIN-GFCCVEGCSA-N
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Description

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, also known as NB001, is a chemical compound that has been widely used in scientific research. It is an amino acid derivative that has been synthesized and studied for its potential applications in various fields.

Scientific Research Applications

Fluorescence Derivatization

  • Application in Fluorescence : 3-(Naphthalen-1-ylamino)propanoic acid, related to the chemical , has been used for fluorescent derivatization of amino acids. These derivatives exhibit strong fluorescence and have potential applications in biological assays (Frade et al., 2007).

Crystal Engineering

  • Crystal Engineering : The study of gamma amino acids like baclofen, which shares a similar structure with (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, suggests their utility in crystal engineering. These compounds can form multicomponent crystals with various acids, which is significant for material science and pharmaceutical applications (Báthori & Kilinkissa, 2015).

Synthesis of Key Intermediates

  • Synthesis of Cinacalcet : An efficient synthesis method for 1-(naphthalen-1-yl)ethanamine, a compound structurally similar to our chemical of interest, was established. This compound is a key intermediate in the synthesis of cinacalcet hydrochloride, a drug used for treating hyperparathyroidism (Mathad et al., 2011).

Potential in Drug Development

  • Drug Development for Pulmonary Fibrosis : Compounds structurally related to this compound have been investigated for their potential in treating idiopathic pulmonary fibrosis. Specifically, certain derivatives have shown high affinity and selectivity for integrins, which are significant in the development of new therapeutic agents (Procopiou et al., 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves a series of chemical reactions that result in the formation of the final product. The key steps in the synthesis pathway include the preparation of the starting materials, the formation of the intermediate compounds, and the final conversion of the intermediate compounds into the target product.", "Starting Materials": [ "Naphthalene", "Methyl 3-bromopropionate", "Sodium hydride", "Lithium aluminum hydride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of naphthalene using bromine in the presence of iron as a catalyst to form 1-bromonaphthalene.", "Step 2: Preparation of methyl 3-bromopropionate by reacting 3-bromopropionic acid with methanol and sulfuric acid.", "Step 3: Formation of the intermediate compound, (R)-3-hydroxy-4-(naphthalen-1-yl)butanoic acid, by reacting methyl 3-bromopropionate with naphthalene in the presence of sodium hydride and lithium aluminum hydride.", "Step 4: Conversion of the intermediate compound into the final product, (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, by reacting (R)-3-hydroxy-4-(naphthalen-1-yl)butanoic acid with sodium hydroxide and hydrochloric acid in ethanol and water." ] }

269398-88-1

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(3R)-3-amino-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1

InChI Key

VEJIDCKYNSOIIN-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N

Origin of Product

United States

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